Cgp 37849

Descripción general

Descripción

Métodos De Preparación

La síntesis de CGP 37849 involucra varios pasos, comenzando con la preparación del intermedio clave, ácido 4-metil-5-fosfonopent-3-enoico . La ruta sintética típicamente incluye los siguientes pasos:

Formación del intermedio: El intermedio se sintetiza a través de una serie de reacciones, incluyendo la adición de un grupo fosfonato a un precursor adecuado.

Aminación: El intermedio se somete a aminación para introducir el grupo amino en la posición deseada.

Purificación: El producto final se purifica mediante técnicas como la cristalización o la cromatografía para obtener this compound en alta pureza.

Análisis De Reacciones Químicas

CGP 37849 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en this compound.

Sustitución: El compuesto puede experimentar reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Properties

CGP 37849 exhibits potent antagonistic effects on NMDA receptors, which are crucial for synaptic plasticity, learning, and memory. Key pharmacological findings include:

- Competitive Inhibition : this compound has a binding affinity (Ki) of approximately 35 nM for NMDA receptors, making it a highly effective antagonist .

- Anticonvulsant Effects : The compound has demonstrated significant anticonvulsant properties in various animal models. For instance, it effectively suppressed electroshock-induced seizures with effective doses (ED50) ranging from 8 to 22 mg/kg when administered orally .

- Behavioral Impact : In studies involving kindled rats, this compound was shown to induce phencyclidine-like behavioral effects, which suggests its potential influence on dopaminergic pathways .

Therapeutic Potential

The therapeutic implications of this compound extend to several neurological conditions:

- Epilepsy : Due to its anticonvulsant properties, this compound is being investigated as a potential treatment for epilepsy. It has been shown to enhance the efficacy of other antiepileptic drugs like valproate while reducing adverse effects in non-kindled rats .

- Ischemic Brain Damage : The compound's ability to block NMDA receptor-mediated excitotoxicity positions it as a candidate for protecting against ischemic brain injuries .

- Neurodegenerative Disorders : Given the role of NMDA receptors in neurodegeneration, this compound may have applications in treating conditions such as Alzheimer's disease and multiple sclerosis by modulating glutamate signaling .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

- Electrophysiological Studies : In vitro experiments demonstrated that this compound selectively antagonized NMDA-induced increases in neuronal firing rates without affecting other receptor-mediated responses. This specificity is crucial for minimizing side effects associated with broader-spectrum antagonists .

- Combination Therapy : A study examined the combined effects of this compound and valproate in both kindled and non-kindled rat models. While it enhanced valproate's anticonvulsant effects in non-kindled rats, it also highlighted the increased risk of motor impairment when used together in kindled rats .

- Long-term Efficacy : Research indicated that this compound maintained anticonvulsant activity for up to eight hours post-administration, suggesting its potential for sustained therapeutic effects in chronic conditions .

Summary Table of Key Findings

Mecanismo De Acción

CGP 37849 ejerce sus efectos antagonizando competitivamente el receptor NMDA . Este receptor está involucrado en la plasticidad sináptica y la función de la memoria. Al bloquear el receptor, this compound inhibe la neurotransmisión excitatoria mediada por el glutamato, lo que lleva a sus efectos anticonvulsivos, neuroprotectores y ansiolíticos . Los objetivos moleculares de this compound incluyen las subunidades del receptor NMDA, y su acción involucra la modulación de la afluencia de iones de calcio y las vías de señalización aguas abajo .

Comparación Con Compuestos Similares

CGP 37849 a menudo se compara con otros antagonistas del receptor NMDA, como:

MK-801: Un antagonista no competitivo del receptor NMDA con potentes efectos neuroprotectores.

AP5 (2-amino-5-fosfonopentanoato): Otro antagonista competitivo del receptor NMDA utilizado en la investigación.

This compound es único debido a su alta selectividad y potencia como antagonista competitivo del receptor NMDA, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .

Actividad Biológica

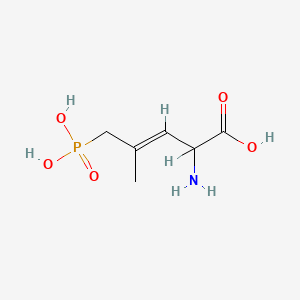

CGP 37849, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a synthetic compound recognized for its role as a competitive antagonist of N-methyl-D-aspartate (NMDA) receptors . This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications in neurological disorders, including epilepsy and ischemic brain damage.

This compound selectively binds to NMDA receptors, which are critical for various brain functions such as synaptic plasticity , learning , and memory formation . NMDA receptors are heterotetrameric channels composed of GluN1 and GluN2/GluN3 subunits, and their dysregulation is implicated in several neurological conditions. By antagonizing these receptors, this compound inhibits the excitatory neurotransmitter glutamate's action, which can help mitigate excitotoxicity associated with neurodegenerative diseases .

Binding Affinity

- Ki Value : this compound exhibits a Ki value of approximately 220 nM , indicating its potency in inhibiting NMDA-sensitive L-[3H]-glutamate binding .

Pharmacological Effects

- Anticonvulsant Activity : In preclinical studies, this compound has shown weak anticonvulsant effects in amygdala-kindled rats when compared to traditional antiepileptic drugs like carbamazepine. It was administered at doses ranging from 1 to 10 mg/kg , where it demonstrated only marginal efficacy against focal seizure thresholds .

- Behavioral Effects : The administration of this compound led to notable behavioral syndromes in animal models, including symptoms of ataxia and hyperactivity. These effects were particularly pronounced when combined with other NMDA antagonists such as MK-801 .

- Antidepressant Potential : Recent studies have explored the antidepressant-like effects of this compound when co-administered with other NMDA receptor ligands. For instance, in forced swim tests, this compound enhanced the antidepressant-like activity when paired with ifenprodil, suggesting its potential role in treating depression .

Case Studies

- A study involving the forced swimming test illustrated that this compound could significantly alter behavior indicative of antidepressant effects when used alongside selective adenosine receptor antagonists and other NMDA receptor modulators .

Data Summary

Propiedades

IUPAC Name |

(E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYHNCZIGYIOGJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(C(=O)O)N)/CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873634 | |

| Record name | CGP 37849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127910-31-0, 137424-81-8 | |

| Record name | CGP-37849 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127910310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137424818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP 37849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CGP-37849 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76IND1BS43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CGP 37849 interact with NMDA receptors?

A1: this compound acts as a competitive antagonist at the glutamate binding site of NMDA receptors. [, , , , , ] This means it directly competes with glutamate, the endogenous excitatory neurotransmitter, for binding to the receptor. [, , , , , ]

Q2: What are the downstream consequences of this compound binding to NMDA receptors?

A2: By blocking NMDA receptors, this compound prevents glutamate-induced activation, leading to a reduction in NMDA receptor-mediated currents. [, , , ] This inhibition of NMDA receptor function has been shown to exert various effects on neuronal excitability, synaptic plasticity, and behavior. [, , , , , , , ]

Q3: Does this compound affect other glutamate receptor subtypes like AMPA receptors?

A3: Research indicates that this compound exhibits selectivity for NMDA receptors and does not significantly affect AMPA receptor-mediated currents. [, ] This selectivity is crucial for understanding its specific actions on neuronal circuits. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers primarily focus on the pharmacological aspects of this compound, detailed spectroscopic data and information about its material compatibility and stability under various conditions are not explicitly discussed.

Q5: How does the structure of this compound contribute to its potency and selectivity?

A5: this compound is an unsaturated analog of the NMDA receptor antagonist 2-amino-5-phosphonopentanoate (AP5). [] Its potency is attributed to the trans configuration of the APPA molecule and the D-stereoisomer. [] The research highlights that modifications in the structure, such as esterification to form CGP 39551, can affect its potency and pharmacokinetic properties. [, , , , ]

Q6: Are there known structure-activity relationships for this compound and related compounds?

A6: Research suggests that specific structural features, like the presence of the phosphonic acid group and the unsaturated side chain, are crucial for this compound's activity. [] Further investigations into structure-activity relationships could optimize its pharmacological profile. []

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: this compound demonstrates oral activity, suggesting good absorption from the gastrointestinal tract. [, ] Its distribution, metabolism, and excretion profiles require further investigation. [, ] Research indicates that its ethyl ester derivative, CGP 39551, exhibits a prolonged duration of action compared to this compound. []

Q8: How do the pharmacokinetic properties of this compound compare to other NMDA receptor antagonists?

A8: this compound shows a relatively long duration of action (4 hours) compared to some NMDA antagonists like AP5 (1 hour) but shorter than CGP 39551 (48 hours). [] This information highlights the diversity in pharmacokinetic profiles within this class of compounds. []

Q9: What in vitro models have been used to study the effects of this compound?

A9: this compound's effects have been extensively studied in vitro using rodent brain slices, [, ] cultured mouse spinal cord neurons, [, ] and Xenopus oocytes expressing excitatory amino acid receptors. [] These models have been instrumental in characterizing its electrophysiological effects on neuronal activity and its interactions with NMDA receptors. [, , , ]

Q10: What animal models have been employed to investigate the potential therapeutic effects of this compound?

A10: Researchers have utilized various animal models to explore the potential of this compound in different conditions, including:

- Seizures: Studies in DBA/2 mice and photosensitive Senegalese baboons (Papio papio) assessed its anticonvulsant effects against sound-induced seizures and photically induced myoclonus, respectively. [, ]

- Epilepsy: Investigations using the amygdala kindling model in rats examined its efficacy against complex partial and secondarily generalized seizures. []

- Ischemic Brain Damage: The four-vessel occlusion model in rats and the middle cerebral artery occlusion model in cats were employed to evaluate its neuroprotective effects. [, ]

- Depression: The forced swimming test in rats and mice was used to assess its antidepressant-like effects. [, ]

Q11: Has this compound been investigated in clinical trials for any indications?

A11: While preclinical research suggests potential therapeutic applications for this compound, the provided literature does not mention any completed or ongoing clinical trials.

Q12: What is the safety profile of this compound?

A12: Research indicates that this compound can produce behavioral effects at doses higher than those required for its anticonvulsant effects. [] These effects include ataxia, hyperactivity, and stereotypies. [, ] The therapeutic index (TI), representing the ratio between the effective dose and the dose causing adverse effects, is an essential consideration for its potential clinical use. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.